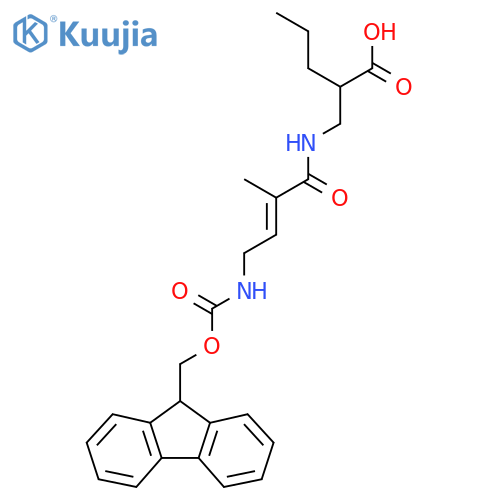

Cas no 2172611-09-3 (2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidomethyl}pentanoic acid)

2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidomethyl}pentanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidomethyl}pentanoic acid

- 2172611-09-3

- 2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]methyl}pentanoic acid

- EN300-1529878

-

- インチ: 1S/C26H30N2O5/c1-3-8-18(25(30)31)15-28-24(29)17(2)13-14-27-26(32)33-16-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-13,18,23H,3,8,14-16H2,1-2H3,(H,27,32)(H,28,29)(H,30,31)/b17-13+

- InChIKey: YVHIWSKQLMRWHU-GHRIWEEISA-N

- ほほえんだ: O(C(NC/C=C(\C)/C(NCC(C(=O)O)CCC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 450.21547206g/mol

- どういたいしつりょう: 450.21547206g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 33

- 回転可能化学結合数: 11

- 複雑さ: 700

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 105Ų

2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidomethyl}pentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1529878-0.5g |

2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]methyl}pentanoic acid |

2172611-09-3 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1529878-0.25g |

2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]methyl}pentanoic acid |

2172611-09-3 | 0.25g |

$3099.0 | 2023-06-05 | ||

| Enamine | EN300-1529878-5.0g |

2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]methyl}pentanoic acid |

2172611-09-3 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1529878-10000mg |

2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]methyl}pentanoic acid |

2172611-09-3 | 10000mg |

$14487.0 | 2023-09-26 | ||

| Enamine | EN300-1529878-5000mg |

2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]methyl}pentanoic acid |

2172611-09-3 | 5000mg |

$9769.0 | 2023-09-26 | ||

| Enamine | EN300-1529878-1000mg |

2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]methyl}pentanoic acid |

2172611-09-3 | 1000mg |

$3368.0 | 2023-09-26 | ||

| Enamine | EN300-1529878-0.05g |

2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]methyl}pentanoic acid |

2172611-09-3 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1529878-0.1g |

2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]methyl}pentanoic acid |

2172611-09-3 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1529878-250mg |

2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]methyl}pentanoic acid |

2172611-09-3 | 250mg |

$3099.0 | 2023-09-26 | ||

| Enamine | EN300-1529878-100mg |

2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]methyl}pentanoic acid |

2172611-09-3 | 100mg |

$2963.0 | 2023-09-26 |

2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidomethyl}pentanoic acid 関連文献

-

Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidomethyl}pentanoic acidに関する追加情報

Introduction to 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidomethyl}pentanoic acid (CAS No. 2172611-09-3)

2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidomethyl}pentanoic acid, identified by its CAS number 2172611-09-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a pentanoic acid backbone modified with an amide side chain. The presence of a fluoren-9-yl methoxycarbonyl group and an aminomethyl substituent at the fourth position of the butenamide moiety imparts unique chemical and biological properties, making it a promising candidate for various therapeutic applications.

The structural design of this compound reflects a deliberate synthetic strategy aimed at optimizing both pharmacokinetic and pharmacodynamic profiles. The fluoren-9-yl methoxycarbonyl moiety, in particular, is a well-documented pharmacophore that enhances solubility and metabolic stability, while also contributing to favorable interactions with biological targets. This feature is particularly relevant in the context of drug design, where achieving optimal bioavailability is paramount. Additionally, the aminomethyl group serves as a versatile handle for further functionalization, enabling the development of more complex derivatives with tailored properties.

In recent years, there has been growing interest in the exploration of novel compounds that exhibit modulatory effects on key biological pathways involved in inflammation, cancer, and neurodegenerative diseases. The pentanoic acid core of this compound provides a stable scaffold that can be further modified to target specific enzymes or receptors. For instance, derivatives of pentanoic acid have been investigated for their potential role in inhibiting cyclooxygenase (COX) enzymes, which are central mediators of the inflammatory response. The incorporation of an amide linkage into the structure not only enhances binding affinity but also improves metabolic resistance, making it an attractive scaffold for drug development.

One of the most compelling aspects of 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidomethyl}pentanoic acid is its potential application in the field of immunomodulation. The fluoren-9-yl methoxycarbonyl group has been shown to interact with immune cell receptors, thereby modulating immune responses. This property is particularly relevant in the context of autoimmune diseases and cancer immunotherapy. Preclinical studies have demonstrated that compounds with similar structural features can enhance T-cell activation and proliferation, leading to improved immune surveillance against malignant cells. Furthermore, the aminomethyl group can be exploited to develop prodrug formulations that release active metabolites in vivo, thereby increasing therapeutic efficacy while minimizing side effects.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the fluoren-9-yl methoxycarbonyl group typically requires a protective group strategy to prevent unwanted side reactions during subsequent modifications. Similarly, the installation of the aminomethyl substituent necessitates careful consideration to avoid racemization or over-amidation. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules, making them more accessible for further investigation.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions between this compound and its target proteins. The three-dimensional structure predicted by computational methods has revealed that key pharmacophoric elements are positioned optimally for favorable interactions with biological targets. For instance, the fluoren-9-yl methoxycarbonyl group is predicted to form hydrophobic interactions with aromatic residues in protein binding pockets, while the aminomethyl group engages in hydrogen bonding with polar residues. These insights have guided medicinal chemists in designing more potent derivatives with improved target specificity.

In clinical settings, early-phase trials have begun to explore the therapeutic potential of compounds with structural similarities to 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidomethyl}pentanoic acid. These trials focus on evaluating safety profiles and preliminary efficacy signals in patients with advanced-stage diseases where conventional treatments have limited effectiveness. Preliminary results suggest that such compounds can induce significant modulation of disease-related biomarkers without causing overt toxicity. This encouraging data has spurred further investment into developing optimized analogs for broader therapeutic applications.

The future direction of research on this compound will likely involve interdisciplinary collaborations between synthetic chemists, biologists, and clinicians. By integrating experimental data with computational modeling and artificial intelligence-driven drug discovery platforms, researchers aim to accelerate the development pipeline for novel therapeutics derived from this scaffold. Additionally, exploring structure-based drug design strategies will be crucial for optimizing pharmacokinetic properties such as bioavailability and metabolic stability.

In conclusion,2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidomethyl}pentanoic acid (CAS No. 2172611-09-3) represents a promising lead compound with significant therapeutic potential across multiple disease areas. Its unique structural features make it an attractive scaffold for further derivatization and optimization through both experimental synthesis and computational approaches. As research progresses,this compound is poised to contribute valuable insights into drug discovery efforts aimed at addressing unmet medical needs.

2172611-09-3 (2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidomethyl}pentanoic acid) 関連製品

- 1229455-14-4(tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate)

- 5507-44-8(Diethoxymethylvinylsilane)

- 359821-39-9(2-Amino-N-cyclobutylacetamide)

- 2228276-17-1(4-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine)

- 2228462-23-3(2-(2,3-dihydro-1H-inden-2-yl)-1-methylpiperazine)

- 1247170-04-2(1-(1-methyl-1H-pyrazol-4-yl)ethyl(pentan-3-yl)amine)

- 71315-37-2(3-hydroxy-3-(4-phenylphenyl)propanoic acid)

- 1795300-87-6(4-[[1-[2-(1,2-Benzisoxazol-3-yl)acetyl]-3-azetidinyl]oxy]-6-methyl-2H-pyran-2-one)

- 101824-37-7(2-Chloro-N-isopropyl-N-(3-trifluoromethyl-benzyl)-acetamide)

- 1806577-12-7(3-(Difluoromethoxy)-2-hydrazinylbenzyl chloride)